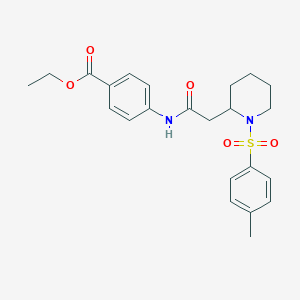
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a small molecule . It is also known as Ethyl piperidinoacetylaminobenzoate . This compound is used for the symptomatic treatment of acute and chronic gastritis .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is characterized by a chemical formula of C16H22N2O3 . The average weight of the molecule is 290.363 .Scientific Research Applications
Synthesis and Biochemical Utility
Research on compounds with structural similarities to Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate demonstrates their significance in the development of synthetic methodologies and biochemical studies. For instance, novel enzymatic routes for the kinetic resolution of compounds used in drug synthesis highlight the utility of related chemical structures in producing enantiomerically pure substances, essential for pharmaceutical applications (Kasture et al., 2005). Similarly, the synthesis and evaluation of derivatives for antiplatelet activity reveal the potential of certain structural motifs in discovering new therapeutic agents (Chen et al., 2008).
Anti-Juvenile Hormone Activity
Studies on ethyl benzoate derivatives, including anti-juvenile hormone agents, indicate the importance of these compounds in entomological research, affecting the hormonal regulation in insects. For example, compounds with anti-juvenile hormone activity, such as Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, have been shown to suppress juvenile hormone synthesis in insects, suggesting potential applications in pest control (Kaneko et al., 2011).
Catalysis and Synthetic Applications
Research on catalytic methods, like the electrochemical oxidation of alcohols to carboxylic acids using related catalytic mediators, underscores the role of such compounds in facilitating environmentally friendly and efficient synthetic pathways (Rafiee et al., 2018). This research area is critical for developing new synthetic strategies that are applicable in pharmaceutical manufacturing and material science.
Molecular Docking and Drug Design
Advancements in molecular docking studies, involving compounds like Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, provide insights into drug-receptor interactions. These studies are instrumental in designing molecules with potential inhibitory activity against specific biological targets, offering pathways for the development of novel therapeutics (El-Azab et al., 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-23(27)18-9-11-19(12-10-18)24-22(26)16-20-6-4-5-15-25(20)31(28,29)21-13-7-17(2)8-14-21/h7-14,20H,3-6,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZFZKJWBPQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)
![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)
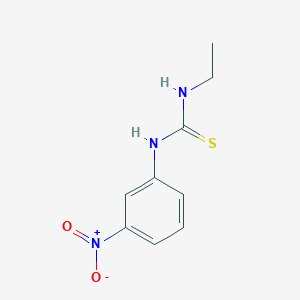


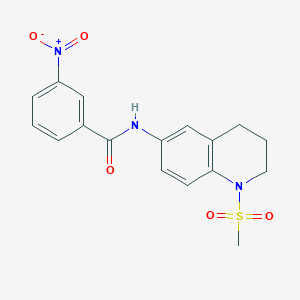
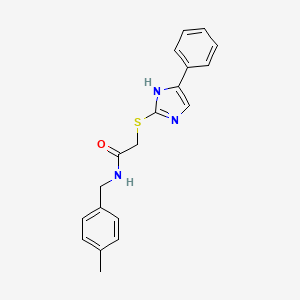


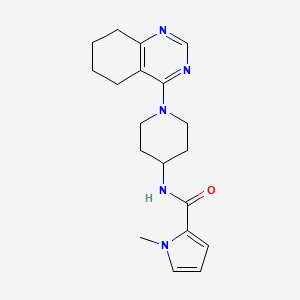
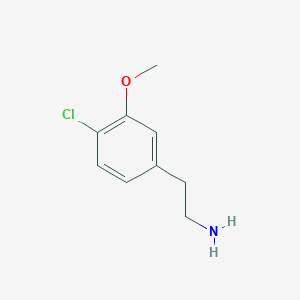
![[(4E,6E,9S,10E,12S,13R,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/no-structure.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)